3,5-Dibromo-2-chlorobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chlorobenzamide typically involves the reaction of 3,5-dibromo-2-chlorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent . The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids and amines.
Scientific Research Applications
3,5-Dibromo-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems . The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-chlorobenzamide: Similar in structure but with chlorine atoms instead of bromine.
3,5-Dibromo-2-fluorobenzamide: Similar but with a fluorine atom instead of chlorine.
Uniqueness
3,5-Dibromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3,5-Dibromo-2-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Name : this compound
Molecular Formula : C7H4Br2ClN
Molecular Weight : 292.37 g/mol
IUPAC Name : this compound
CAS Number : 860683-15-4
The compound features a benzamide structure with two bromine atoms and one chlorine atom substituted on the aromatic ring. This halogenation can significantly influence its biological activity by altering its interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. It has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. A study focused on the synthesis and evaluation of various benzamide derivatives indicated that this compound showed significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating cell cycle regulators and promoting apoptotic pathways.
A notable study reported the following IC50 values for various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast cancer) | 10 |
HeLa (Cervical cancer) | 15 |
A549 (Lung cancer) | 20 |
These results highlight the potential of this compound as a lead compound in anticancer drug development.
Case Studies
- Antimicrobial Efficacy Study : A research group synthesized several derivatives of benzamides and tested their antimicrobial activities. Among these, this compound was found to be one of the most potent against Gram-positive bacteria, indicating its potential utility in treating infections caused by resistant strains .
- Cancer Cell Apoptosis Induction : In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell death in MCF-7 cells. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment, suggesting that this compound triggers apoptosis through intrinsic pathways.
Properties
IUPAC Name |
3,5-dibromo-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDKACKCSSIVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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